molecular formula C14H20N2O4S B2615426 2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide CAS No. 1008051-79-3

2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide

Cat. No.: B2615426
CAS No.: 1008051-79-3
M. Wt: 312.38
InChI Key: IIKVNGGJMDHROY-UHFFFAOYSA-N
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Description

2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamido group, a methylsulfonyl group, and a p-tolyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide typically involves multi-step organic reactions. One possible synthetic route could start with the acylation of 4-(methylsulfonyl)butanoic acid with acetic anhydride to form 2-acetamido-4-(methylsulfonyl)butanoic acid. This intermediate can then be coupled with p-toluidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The acetamido group can be reduced to form amine derivatives.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-4-(methylsulfonyl)butanoic acid: A precursor in the synthesis of the target compound.

    N-(p-tolyl)butanamide: Lacks the acetamido and methylsulfonyl groups.

    4-(methylsulfonyl)butanoic acid: Lacks the acetamido and p-tolyl groups.

Uniqueness

2-acetamido-4-(methylsulfonyl)-N-(p-tolyl)butanamide is unique due to the combination of functional groups it possesses, which can impart specific chemical and biological properties

Properties

IUPAC Name

2-acetamido-N-(4-methylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-4-6-12(7-5-10)16-14(18)13(15-11(2)17)8-9-21(3,19)20/h4-7,13H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVNGGJMDHROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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